Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652921
InChI: InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-2-3-9(14)10(15)4-7/h2-4,6,12H,5H2,1H3
SMILES:
Molecular Formula: C13H10Cl2F2N2O2
Molecular Weight: 335.13 g/mol

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14652921

Molecular Formula: C13H10Cl2F2N2O2

Molecular Weight: 335.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C13H10Cl2F2N2O2
Molecular Weight 335.13 g/mol
IUPAC Name methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-2-3-9(14)10(15)4-7/h2-4,6,12H,5H2,1H3
Standard InChI Key QOEAFGIQAYHWPD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group, at the 3-position with a difluoromethyl group, and at the 4-position with a methyl carboxylate moiety. Its molecular formula is C13_{13}H10_{10}Cl2_2F2_2N2_2O2_2, yielding a molecular weight of 335.13 g/mol.

Structural Features

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 3,4-Dichlorobenzyl group: A benzyl substituent with chlorine atoms at the 3- and 4-positions, enhancing lipophilicity and electrophilicity.

  • Difluoromethyl group: A -CF2_2H substituent known to influence metabolic stability and bioavailability.

  • Methyl carboxylate: An ester functional group contributing to solubility and reactivity.

Synthesis and Manufacturing

While no direct synthesis route for the 3,4-dichlorobenzyl isomer is documented, analogous compounds (e.g., 2,6-dichlorobenzyl derivatives) are synthesized via multi-step protocols:

General Synthetic Pathway

  • Pyrazole ring formation: Condensation of β-diketones with hydrazine derivatives.

  • Substituent introduction:

    • Difluoromethylation: Via nucleophilic substitution or fluorination reactions.

    • Benzylation: Alkylation using 3,4-dichlorobenzyl halides.

  • Esterification: Reaction with methanol under acidic or basic conditions.

Example Reaction Scheme:

β-Diketone+HydrazinePyrazole intermediate3,4-Dichlorobenzyl bromideSubstituted pyrazoleMethylationFinal product\text{β-Diketone} + \text{Hydrazine} \rightarrow \text{Pyrazole intermediate} \xrightarrow{\text{3,4-Dichlorobenzyl bromide}} \text{Substituted pyrazole} \xrightarrow{\text{Methylation}} \text{Final product}

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>70%) and purity (>95%).

Physicochemical Properties

Table 1 summarizes key physicochemical parameters inferred from structural analogs :

PropertyValue/Description
Molecular Weight335.13 g/mol
Melting PointEstimated 120–140°C (based on analogs)
SolubilityLow in water; soluble in DMSO, acetone
LogP (Partition Coefficient)~3.2 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

Biological Activities and Mechanisms

Pyrazole derivatives exhibit diverse biological activities, as demonstrated in studies on structurally related compounds :

Anticancer Activity

  • Cytotoxicity: Pyrazole derivatives (e.g., 3-trifluoromethyl variants) demonstrate moderate activity against breast (MCF-7) and pancreatic (CFPAC-1) cancer lines, with EC50_{50} values ranging from 60–80 μM .

  • Mechanism: Disruption of mitochondrial membrane potential and induction of apoptosis.

Applications and Industrial Relevance

Agricultural Use

  • Fungicide Development: Structural analogs are employed in crop protection due to their broad-spectrum antifungal activity.

  • Herbicidal Formulations: Difluoromethyl groups enhance soil persistence and target binding.

Pharmaceutical Research

  • Lead Compound Optimization: The dichlorobenzyl moiety is leveraged in drug discovery for its ability to penetrate lipid membranes .

  • Prodrug Design: Methyl carboxylate groups facilitate hydrolysis to active carboxylic acid metabolites.

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